2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in the treatment of certain diseases due to its biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but it is believed that the compound interferes with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide can be compared with other benzoxazole derivatives, such as:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-bromophenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
Properties
Molecular Formula |
C15H11ClN2O2S |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-4-3-5-11(8-10)17-14(19)9-21-15-18-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,19) |
InChI Key |
ONAJHQDFGMTWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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